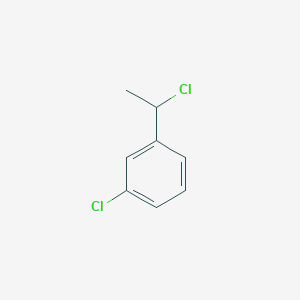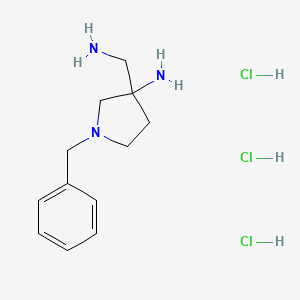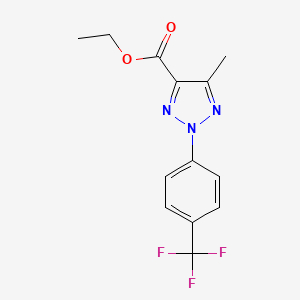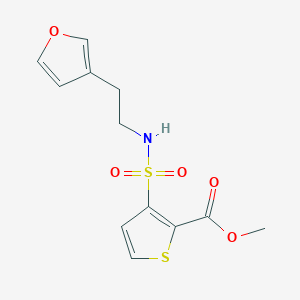
1-Chloro-3-(1-chloroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(1-chloroethyl)benzene, also known as α-Methylbenzyl chloride, α-Phenethyl chloride, α-Phenylethyl chloride, 1-Chloro-1-phenylethane, 1-Phenyl-1-chloroethane, and 1-Phenylethyl chloride , is a chemical compound with the molecular formula C8H9Cl . Its molecular weight is 140.610 .
Synthesis Analysis
The synthesis of 1-Chloro-3-(1-chloroethyl)benzene involves a nucleophilic substitution reaction . An early method of preparing phenol (the Dow process) involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Molecular Structure Analysis
The molecular structure of 1-Chloro-3-(1-chloroethyl)benzene can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions involving 1-Chloro-3-(1-chloroethyl)benzene are characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This mechanism is called SNAr .Physical And Chemical Properties Analysis
1-Chloro-3-(1-chloroethyl)benzene has a density of 1.2±0.1 g/cm3, a boiling point of 213.9±15.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.2±3.0 kJ/mol and a flash point of 79.6±13.9 °C . The index of refraction is 1.535 .Applications De Recherche Scientifique
Organic Synthesis
1-Chloro-3-(1-chloroethyl)benzene is often used as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating more complex organic molecules. Researchers utilize it to synthesize pharmaceuticals, agrochemicals, and other organic compounds .
Polymer Chemistry
In polymer chemistry, 1-Chloro-3-(1-chloroethyl)benzene can be used as a monomer or a comonomer. Its incorporation into polymer chains can modify the physical properties of the resulting polymers, such as their thermal stability, mechanical strength, and chemical resistance. This makes it useful in developing specialized plastics and resins .
Material Science
Material scientists explore the use of 1-Chloro-3-(1-chloroethyl)benzene in the development of advanced materials. Its unique chemical properties can be leveraged to create materials with specific characteristics, such as enhanced durability or improved performance under extreme conditions. This application is particularly relevant in the aerospace and automotive industries .
Environmental Chemistry
In environmental chemistry, 1-Chloro-3-(1-chloroethyl)benzene is studied for its behavior and impact in the environment. Researchers investigate its degradation pathways, persistence, and potential toxicity. Understanding these factors is crucial for assessing environmental risks and developing strategies for pollution control and remediation .
Analytical Chemistry
Analytical chemists use 1-Chloro-3-(1-chloroethyl)benzene as a reference standard or a calibration compound in various analytical techniques. Its well-defined chemical properties make it suitable for use in gas chromatography, mass spectrometry, and other analytical methods. This helps ensure the accuracy and reliability of analytical results .
Pharmaceutical Research
In pharmaceutical research, 1-Chloro-3-(1-chloroethyl)benzene serves as a building block for the synthesis of active pharmaceutical ingredients (APIs). Its reactivity and functional groups allow for the creation of complex molecules that can exhibit therapeutic properties. Researchers explore its potential in developing new drugs and treatments.
These applications highlight the versatility and importance of 1-Chloro-3-(1-chloroethyl)benzene in various scientific research fields. Each application leverages its unique chemical properties to achieve specific research goals and advancements.
If you have any specific questions or need further details on any of these applications, feel free to ask!
ChemSpider NIST Chemistry WebBook ChemicalBook NIST Chemistry WebBook NIST ThermoData Engine : ChemSpider
Mécanisme D'action
Target of Action
The primary target of 1-Chloro-3-(1-chloroethyl)benzene is the aromatic ring of benzene derivatives . The compound interacts with the pi electrons of the benzene ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The mode of action of 1-Chloro-3-(1-chloroethyl)benzene involves a two-step mechanism. The first step is the addition of a nucleophile (hydroxide ion or water) to the aromatic ring. This is followed by the loss of a halide anion from the negatively charged intermediate . This process is characterized by the initial formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
The biochemical pathways affected by 1-Chloro-3-(1-chloroethyl)benzene involve the substitution reactions of benzene derivatives. The compound’s interaction with the benzene ring leads to changes in the aromaticity of the ring . This can affect various biochemical pathways, particularly those involving aromatic compounds.
Result of Action
The result of the action of 1-Chloro-3-(1-chloroethyl)benzene is the substitution of a halide anion on the benzene ring . This can lead to the formation of various organic compounds, depending on the specific conditions and reactants present .
Action Environment
The action of 1-Chloro-3-(1-chloroethyl)benzene can be influenced by various environmental factors. For instance, the presence of electron-withdrawing groups ortho and para to the chlorine can substantially enhance the rate of substitution . Additionally, the compound’s reactivity may be affected by factors such as temperature and the presence of other reactants .
Safety and Hazards
Propriétés
IUPAC Name |
1-chloro-3-(1-chloroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDWCYBNUKGVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34887-78-0 |
Source


|
| Record name | 1-chloro-3-(1-chloroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid](/img/structure/B2533637.png)

![Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate](/img/structure/B2533641.png)
![3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2533642.png)
![N-(2-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2533643.png)
![3-methyl-5-((3-(thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2533645.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2533649.png)

![1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2533651.png)
![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2533654.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(4-methylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2533656.png)